Diflufenican is a selective herbicide belonging to the class of Anilines. It is primarily used in agriculture for pre-emergence weed control in a variety of crops []. However, scientific research on Diflufenican extends beyond its herbicidal properties, with applications in understanding its fate in the environment and potential alternative uses.
A significant area of scientific research on Diflufenican focuses on its behavior in soil and potential for leaching. Studies investigate how Diflufenican interacts with soil organic matter, which can impact its persistence and movement through the soil profile []. This information is crucial for understanding the potential for Diflufenican to contaminate groundwater and assessing its environmental impact []. For instance, research by Tejada et al. (2011) explored the effect of organic waste amendments on Diflufenican sorption in soil, highlighting the influence of soil composition on its behavior.
Diflufenican is a synthetic herbicide classified as a pyridinecarboxamide. Its chemical formula is C19H11F5N2O2, and it features a 2,4-difluorophenyl group at the carbamoyl nitrogen position of the pyridine-3-carboxamide structure. This compound is primarily used for weed control in various agricultural settings, particularly in cereal crops. The herbicide operates through a mechanism that inhibits carotenoid biosynthesis, leading to a bleaching effect in plants, which ultimately disrupts photosynthesis and results in plant death .
Diflufenican is considered to have low toxicity to mammals if ingested []. However, it can be an eye irritant []. As with any herbicide, proper handling and adherence to safety guidelines are crucial to avoid potential hazards.
Diflufenican's primary mode of action involves the inhibition of carotenoid biosynthesis. This reaction is crucial as carotenoids are essential for photosynthesis and photoprotection in plants. The compound interferes with the enzymatic pathways that synthesize these pigments, thereby preventing the formation of protective structures against light-induced damage .
Additionally, diflufenican has been shown to inhibit fatty acid synthesis, suggesting that it may have broader implications for metabolic processes in target plants . The compound's solubility varies significantly with temperature and solvent composition, affecting its bioavailability and efficacy in different environmental conditions .
Diflufenican exhibits significant herbicidal activity against a range of broadleaf weeds. Its effectiveness is attributed to its ability to disrupt key metabolic pathways essential for plant growth. Studies have indicated that diflufenican can inhibit the incorporation of carbon from labeled precursors into acyl lipids, further underscoring its role in disrupting metabolic functions within plants .
The herbicide's selectivity allows it to target specific weed species while minimizing damage to crops, making it a valuable tool in integrated weed management strategies.
The synthesis of diflufenican typically involves several steps:
These methods ensure high yields and purity for agricultural applications .
Diflufenican is primarily utilized as a selective herbicide in agriculture. Its applications include:
Diflufenican shares structural and functional similarities with several other herbicides. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Structure | Mode of Action | Unique Features |
---|---|---|---|
Diflufenican | C19H11F5N2O2 | Inhibition of carotenoid biosynthesis | Selective against broadleaf weeds |
S-Metolachlor | C15H22ClN3O2 | Inhibition of chlorophyll synthesis | Primarily targets grasses |
Metribuzin | C10H12N4O4S | Inhibition of photosynthesis | Broad-spectrum activity against many weed types |
Flufenacet | C14H15ClF3N | Inhibition of lipid synthesis | Effective against both grasses and broadleaf weeds |
Diflufenican's distinct mechanism involving carotenoid biosynthesis inhibition sets it apart from these compounds, which may target different metabolic pathways or plant structures .
Diflufenican exhibits a complex molecular architecture characterized by three distinct aromatic ring systems connected through specific functional linkages. The compound possesses the molecular formula C₁₉H₁₁F₅N₂O₂ with a molecular weight of 394.2949 g/mol and a monoisotopic mass of 394.074069 Da [1] [2] [3]. The systematic IUPAC nomenclature identifies this compound as N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide [1] [4].
The molecular structure comprises a central pyridine ring system that serves as the core scaffold, with three key substituents defining its chemical identity. The pyridine ring bears a carboxamide functional group at the 3-position, which forms an amide linkage with a 2,4-difluoroaniline moiety. At the 2-position of the pyridine ring, an ether linkage connects to a 3-(trifluoromethyl)phenyl group through an oxygen atom [1] [5]. This structural arrangement creates a highly fluorinated molecule containing five fluorine atoms distributed across two distinct fluorinated substituents.
The stereochemical analysis reveals that diflufenican is an achiral molecule with no defined stereocenters, as confirmed by crystallographic and computational studies [5]. The compound exhibits a planar or near-planar conformation in its solid state, with the aromatic rings adopting orientations that minimize steric interactions while maximizing electronic stabilization through π-π interactions and intramolecular hydrogen bonding networks.
The SMILES representation FC1=CC=C(NC(=O)C2=C(OC3=CC=CC(=C3)C(F)(F)F)N=CC=C2)C(F)=C1 accurately depicts the connectivity pattern, while the InChI key WYEHFWKAOXOVJD-UHFFFAOYSA-N provides a unique identifier for database searches and chemical informatics applications [2] [5].
The thermodynamic properties of diflufenican reflect its highly aromatic and fluorinated nature, contributing to exceptional thermal stability and distinctive solubility characteristics. The compound exhibits a melting point in the range of 159-160°C according to FAO specifications, though some sources report lower values around 110°C, likely reflecting different experimental conditions or polymorphic forms [4] [6]. The predicted boiling point of 376.2 ± 42.0°C indicates substantial thermal stability under normal conditions [6].
The density of diflufenican is estimated at 1.4301 g/cm³, which is consistent with the high degree of fluorination and aromatic content [6]. The compound demonstrates basic character with a predicted pKa value of 9.03 ± 0.70, indicating that the molecule remains predominantly neutral under physiological pH conditions [6].
Solubility studies reveal a complex pattern that reflects the amphiphilic nature of the molecule. In aqueous systems, diflufenican exhibits extremely low solubility, with water solubility reported as 0.05 mg/L at 20°C [7]. Temperature-dependent studies show that the mole fraction solubility in water reaches only 1.042 × 10⁻⁶ at 323.15 K [8] [9]. This hydrophobic behavior is quantified by the octanol-water partition coefficient (log P) of 4.9, indicating strong preference for lipophilic environments [10] [6].
The solubility profile in organic solvents demonstrates significant variability based on solvent polarity and hydrogen bonding capacity. Acetone provides the highest solubility at 100-114 g/L at 20°C, followed by ethyl acetate (67-80 g/L) and 1,2-dichloroethane (57-67 g/L) [10]. Polar protic solvents such as methanol show limited dissolving capacity (<10 g/L), while non-polar solvents like hexane also exhibit poor solvation (<10 g/L) [10]. Xylene demonstrates intermediate solubility (30-40 g/L), reflecting the aromatic character of both solute and solvent [10].
Advanced solubility studies using aqueous cosolvent systems reveal that N,N-dimethylformamide provides the highest solubilization capacity, with a mole fraction solubility of 2.983 × 10⁻³ at 323.15 K [8] [9]. Propylene glycol and ethanol show moderate enhancement of aqueous solubility, with mole fraction values of 2.454 × 10⁻⁴ and 1.129 × 10⁻⁴ respectively at 323.15 K [8] [9]. These findings indicate that polar aprotic solvents are most effective for dissolving diflufenican, likely due to favorable interactions with the electron-deficient aromatic systems and the polar amide functionality.
Thermodynamic modeling studies have successfully applied the Jouyban-Acree model, Van't Hoff-Jouyban-Acree model, and modified Apelblat-Jouyban-Acree model to correlate equilibrium solubilities across different cosolvent mixtures, with relative average deviations as low as 2.83 × 10⁻² and root mean square deviations of 1.15 × 10⁻⁵ [8] [9]. These models confirm that temperature and solvent water content are the primary variables influencing diflufenican solubility behavior.
Spectroscopic analysis of diflufenican provides comprehensive structural confirmation and enables quantitative analysis across multiple analytical platforms. Ultraviolet-visible spectroscopy reveals characteristic absorption patterns that reflect the extended π-conjugation system present in the molecule. The compound exhibits three distinct absorption maxima: a primary peak at 205.5 nm with high molar absorptivity (ε = 35,616 L mol⁻¹ cm⁻¹), and two secondary absorption bands at 282.5 nm (ε = 11,155 L mol⁻¹ cm⁻¹) and 292.5 nm (ε = 9,402 L mol⁻¹ cm⁻¹) [11].
The intense absorption at 205.5 nm corresponds to π → π* electronic transitions within the aromatic ring systems, while the lower energy bands around 280-290 nm likely arise from n → π* transitions involving the nitrogen atoms and extended conjugation effects between the aromatic moieties. These spectroscopic signatures provide reliable analytical markers for quantitative determination and identification purposes.
Mass spectrometry analysis demonstrates predictable fragmentation patterns characteristic of fluorinated aromatic amides. The molecular ion peak appears at m/z 395 [M+H]⁺, consistent with the molecular formula and confirming structural integrity under ionization conditions [1]. Collision cross section measurements provide additional structural validation, with values of 184.7 Ų for atmospheric pressure chemical ionization in positive mode, 189.1 Ų for electrospray ionization in positive mode, and 180.6 Ų for electrospray ionization in negative mode [1].
Infrared spectroscopy, while not extensively documented in the literature for diflufenican specifically, would be expected to show characteristic absorption bands typical of fluorinated aromatic compounds. These would include C-F stretching vibrations in the 1000-1300 cm⁻¹ region, aromatic C=C stretching around 1500-1600 cm⁻¹, and amide carbonyl stretching around 1650-1680 cm⁻¹. The presence of multiple fluorine substituents would create complex fingerprint patterns in the 800-1400 cm⁻¹ region that could serve as distinctive identification markers.
Nuclear magnetic resonance spectroscopy would reveal the complex aromatic proton environment, with chemical shifts characteristic of fluorine-substituted aromatic systems. The ¹H NMR spectrum would show aromatic proton signals in the 7-8 ppm region with complex coupling patterns due to fluorine-proton and proton-proton interactions. ¹⁹F NMR would provide distinctive signals for the different fluorine environments: the trifluoromethyl group would appear as a characteristic singlet around -62 ppm, while the aromatic fluorine atoms would show individual signals with coupling to adjacent protons.
Environmental Hazard